Hydroxychloroquine (HCQ) is a synthetic antimalarial drug that has been in use for over half a century. It is widely recognized for its role in the treatment of rheumatic diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Beyond its antimalarial and anti-rheumatic properties, HCQ has been found to have a broad spectrum of therapeutic effects, including potential benefits in treating conditions like diabetes mellitus, dyslipidemias, coagulopathies, infectious diseases, and malignancies129. The drug's multifaceted nature is attributed to its ability to interfere with various cellular processes, including signaling pathways, post-glycosylation modifications, inflammatory mediator levels, and autophagy12.
In rheumatology, HCQ's immunomodulatory effects are particularly beneficial. It is used to treat RA and SLE by reducing inflammation and immune system overactivity. HCQ's ability to interfere with antigen processing in macrophages and other antigen-presenting cells leads to a down-regulation of the immune response against autoantigenic peptides4. This makes it a valuable component of combination drug therapy for rheumatic diseases24.
HCQ has shown promise in the treatment of various infectious diseases. It can inhibit the growth of intracellular bacteria and fungi by alkalinizing acid vesicles, which is a mechanism that has been exploited in the treatment of chronic Q fever and Whipple's disease5. Moreover, HCQ has demonstrated in vitro antiviral activity against SARS-CoV-2, suggesting that its immunomodulatory effect may help control the cytokine storm in critically ill patients3.
In dermatology, HCQ has been used to treat skin disorders and fibroblastic diseases. It reduces metabolic activity and suppresses cell proliferation in human dermal fibroblasts, which may explain its effectiveness in skin conditions with aberrant fibroblast function8.
HCQ's impact on B cells is also noteworthy. It suppresses the differentiation of class-switched memory B cells to plasmablasts and inhibits their IgG production, which is relevant for autoimmune diseases where B cells play a pathogenic role7. Additionally, HCQ preferentially induces apoptosis of CD45RO+ effector T cells by inhibiting autophagy, providing a mechanism for therapeutic modulation of T cells10.
Beyond its use in rheumatic and infectious diseases, HCQ has shown potential in treating metabolic disorders, antiphospholipid syndrome, and even certain cancers due to its various immunomodulatory and anti-inflammatory activities9.
Hydroquinidine hydrochloride is synthesized from quinine, a natural alkaloid obtained from the bark of the Cinchona tree. Its classification as an antiarrhythmic agent places it within the broader category of cardiovascular drugs, specifically under Class 1A agents that are known to stabilize cardiac membranes and reduce excitability.
The synthesis of hydroquinidine hydrochloride can be achieved through several methods, predominantly involving the transformation of quinine. The following outlines a general synthetic route:
Hydroquinidine hydrochloride features a complex molecular structure characterized by:
Hydroquinidine hydrochloride participates in various chemical reactions, primarily focused on its role as an antiarrhythmic agent. Key reactions include:
The mechanism of action for hydroquinidine hydrochloride involves multiple pathways:
Hydroquinidine hydrochloride exhibits several important physical and chemical properties:
Hydroquinidine hydrochloride has several significant applications in medicine:
Hydroquinidine hydrochloride, systematically named as (9S)-10,11-dihydro-6′-methoxycinchonan-9-ol hydrochloride, is a chiral alkaloid derivative with the molecular formula C₂₀H₂₆N₂O₂•HCl and a molecular weight of 362.89 g/mol (monoisotopic mass: 363.1706 Da) [2] [5] [9]. Its core structure comprises a bicyclic quinoline moiety linked to a quinuclidine system, with defined stereocenters at positions C3, C4, C8, and C9. The absolute configuration is designated as (8R,9S), distinguishing it from related cinchona alkaloids [4] [7]. The hydrochloride salt formation enhances crystallinity and water solubility compared to the free base [9].
Table 1: Atomic Composition and Stereochemistry
Component | Specification |
---|---|
Molecular Formula | C₂₀H₂₆N₂O₂•HCl |
Carbon Content | 66.19% |
Hydrogen Content | 7.50% |
Nitrogen Content | 7.72% |
Stereocenters | 5 chiral centers (C3, C4, C8, C9, C10') |
Absolute Configuration | (3R,4S,8R,9S) |
CAS Registry Number | 1476-98-8 (hydrochloride); 1435-55-8 (free base) |
The stereochemistry critically governs its biological interactions. The (9S) alcohol configuration and (8R) quinuclidine orientation enable selective binding to cardiac ion channels and chiral discrimination in chemical applications [3] [7].
Hydroquinidine hydrochloride is industrially synthesized via catalytic hydrogenation of quinidine under controlled conditions. Quinidine (C₂₀H₂₄N₂O₂) undergoes saturation of the vinyl group (-CH=CH₂ → -CH₂CH₃) using platinum or palladium catalysts, yielding dihydroquinidine (hydroquinidine free base). Subsequent treatment with hydrochloric acid forms the crystalline hydrochloride salt [3] [9]. Key process controls include:
Table 2: Key Quality Parameters in Synthesis
Parameter | Specification | Analytical Method |
---|---|---|
Purity | ≥97% | Titration/HPLC |
Melting Point | 277–279°C | Differential Scanning Calorimetry |
Optical Rotation | +185.2° (c = 1.3, H₂O) | Polarimetry |
Heavy Metals | <10 ppm | Atomic Absorption Spectroscopy |
Derivatization focuses on modifying the quinuclidine nitrogen or C9 alcohol to produce chiral catalysts (e.g., hydroquinidine 1,4-phthalazinediyl diether for asymmetric synthesis) [3] [8].
Solubility Profile:
Stability Characteristics:
Bioavailability:Hydroquinidine exhibits lower oral bioavailability than quinidine due to reduced intestinal absorption. In crossover studies, a 900 mg/day hydroquinidine dose achieved plasma levels of 1.06 ± 0.34 μg/mL, compared to 2.15 ± 0.96 μg/mL for quinidine (1650 mg/day). Despite lower plasma concentrations, hydroquinidine demonstrates comparable antiarrhythmic efficacy, suggesting superior target engagement [3] [4].
The antiarrhythmic activity of hydroquinidine hydrochloride stems from its Class Ia sodium channel blockade. Key SAR insights include:
Table 3: Critical Pharmacophores and Functional Contributions
Structural Feature | Role in Antiarrhythmic Activity |
---|---|
6'-Methoxyquinoline | Membrane permeability and channel access kinetics |
C9 Hydroxyl (S-configuration) | Hydrogen bonding with channel domains |
Quinuclidine N (protonated) | Blockade of sodium flux via charge neutralization |
Ethyl group at C10' | Hydrophobic stabilization within channel cavity |
Electrophysiological studies confirm that hydroquinidine prolongs cardiac action potential duration and QT intervals by inhibiting the rapid inward sodium current (Iₙₐ) at IC₅₀ values near 32 nM [7] [10]. Its efficacy in Brugada syndrome underscores preferential activity against arrhythmogenic sodium channel variants [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7